molecular formula C7H14O3 B1614924 2-Ethyl-4,6-dimethyl-1,3,5-trioxane CAS No. 24261-86-7

2-Ethyl-4,6-dimethyl-1,3,5-trioxane

Cat. No.: B1614924
CAS No.: 24261-86-7
M. Wt: 146.18 g/mol
InChI Key: HOPPIMJVASWGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within 1,3,5-Trioxane (B122180) Chemistry

The core of 2-Ethyl-4,6-dimethyl-1,3,5-trioxane is the 1,3,5-trioxane ring, a six-membered ring consisting of three alternating oxygen atoms and three carbon atoms. nih.govwikipedia.org This cyclic trimer of formaldehyde (B43269) is a stable, white crystalline solid. wikipedia.org The substitution of hydrogen atoms on the carbon backbone of the 1,3,5-trioxane ring with alkyl groups, such as in this compound, gives rise to a diverse family of compounds with varied physical and chemical properties.

The synthesis of this compound is rooted in the well-established acid-catalyzed trimerization of aldehydes. It is formed through the reaction of two equivalents of acetaldehyde (B116499) with one equivalent of propionaldehyde (B47417) in the presence of an acid catalyst. This general method is applicable to a range of aliphatic aldehydes, leading to the formation of corresponding 2,4,6-trialkyl-1,3,5-trioxanes. The specific substitution pattern of an ethyl group and two methyl groups on the trioxane (B8601419) ring influences its stereochemistry and reactivity compared to the parent 1,3,5-trioxane.

Significance in Contemporary Chemical Synthesis and Polymer Science

While extensive research specifically detailing the applications of this compound is not abundant, its significance can be inferred from the broader context of substituted trioxanes in modern chemical research. Trioxanes, in general, are recognized for their role as precursors and building blocks in various synthetic pathways.

A noteworthy area of contemporary research involves the use of trioxanes as motifs in polymer chemistry. Recent studies have highlighted the potential of trioxane-containing monomers in the development of advanced polymer networks. For instance, trioxanes have been investigated as photodegradable motifs for additive manufacturing (3D printing). rsc.orgresearchgate.net In this application, the acid-induced degradation of the trioxane ring allows for the on-demand photolysis of polymer networks, a feature that is highly desirable for creating smart and reconfigurable materials. rsc.orgresearchgate.net The incorporation of substituted trioxanes like this compound could offer a way to fine-tune the degradation kinetics and other properties of such materials.

Furthermore, the parent compound, 1,3,5-trioxane, is a key monomer in the production of polyoxymethylene (POM), a high-performance engineering thermoplastic. wikipedia.org The copolymerization of 1,3,5-trioxane with other cyclic ethers is a common strategy to enhance the thermal stability of POM. While there is no direct evidence of this compound being used in large-scale polymerization, its structure suggests potential as a comonomer or a crosslinking agent to modify the properties of polyacetal resins. The presence of the ethyl and methyl groups could impact the polymer's crystallinity, flexibility, and solubility.

Below are the key properties of this compound:

PropertyValue
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 24261-86-7 nih.gov
Canonical SMILES CCC1OC(C)OC(O1)C nih.gov
InChI Key HOPPIMJVASWGPL-UHFFFAOYSA-N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4,6-dimethyl-1,3,5-trioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-7-9-5(2)8-6(3)10-7/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPPIMJVASWGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OC(OC(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337382
Record name 2-Ethyl-4,6-dimethyl-1,3,5-trioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24261-86-7
Record name 2-Ethyl-4,6-dimethyl-1,3,5-trioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring in 1,3,5 Trioxane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 2-Ethyl-4,6-dimethyl-1,3,5-trioxane in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled.

The ¹H NMR spectrum of this compound provides critical information for its structural verification. The presence of stereocenters at the C4 and C6 positions of the trioxane (B8601419) ring renders the molecule chiral. This chirality has significant consequences for the NMR signals of protons in the ethyl group at the C2 position.

The two protons on the methylene (B1212753) (-CH2-) of the ethyl group are diastereotopic. masterorganicchemistry.com This means they are in chemically non-equivalent environments and are expected to exhibit different chemical shifts, coupling to each other (geminal coupling) and to the neighboring methyl protons (vicinal coupling). rsc.orgmasterorganicchemistry.com This non-equivalence arises because replacing each proton in turn with a different group would result in the formation of diastereomers. masterorganicchemistry.commasterorganicchemistry.com Consequently, instead of a simple quartet, the methylene protons will appear as a more complex multiplet, often an "AB quartet of triplets" if the geminal and vicinal couplings are sufficiently different.

Similarly, the two methyl groups at the C4 and C6 positions can be non-equivalent depending on the stereoisomer (cis/trans), leading to distinct doublet signals. The methine protons (H4 and H6) will also show distinct signals, appearing as quartets due to coupling with their respective methyl group protons. The proton at the C2 position will present as a triplet, coupled to the adjacent diastereotopic methylene protons of the ethyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationCoupling Protons
-CH2CH3 (Ethyl)~ 0.9Triplet (t)3H-CH2-
-CH(CH3 ) (x2)~ 1.2Doublet (d)6H-CH-
-CH2 CH3 (Ethyl)~ 1.5 - 1.7Multiplet (m)2H-CH3, H2
-CH - (x2)~ 4.8 - 5.0Quartet (q)2H-CH3
H2~ 5.1 - 5.3Triplet (t)1H-CH2-

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms within the molecule, confirming the carbon skeleton. chemicalbook.com For this compound, five distinct signals are expected, corresponding to the five chemically different carbon environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms. The carbons of the trioxane ring (C2, C4, C6) are significantly deshielded and appear downfield compared to the aliphatic carbons of the ethyl and methyl substituents. chemicalbook.com

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (-CH3), methylene (-CH2), and methine (-CH) carbons, further confirming the assignments. uvic.ca

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
-CH2CH3 (Ethyl)~ 8 - 10CH3
-CH(CH3 ) (x2)~ 20 - 23CH3
-CH2 CH3 (Ethyl)~ 28 - 32CH2
C 4 / C 6~ 95 - 100CH
C 2~ 105 - 110CH

Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting:

The triplet of the ethyl's methyl group with the multiplet of its adjacent methylene group.

The multiplet of the ethyl's methylene group with the triplet of the H2 proton.

The doublets of the C4 and C6 methyl groups with their corresponding methine proton quartets.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). uvic.casdsu.edu An HSQC spectrum would provide definitive assignments by showing cross-peaks that link:

The proton signals for each methyl group to their corresponding methyl carbon signals.

The methylene proton multiplet to the methylene carbon signal.

The methine proton signals (H2, H4, H6) to their respective methine carbon signals on the trioxane ring.

These techniques combined leave no ambiguity in the structural assignment.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to confirm the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound, particularly within a complex reaction mixture. nih.gov The gas chromatography component separates the compound from starting materials, byproducts, and solvents based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer.

In the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which generates a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound (146.18 g/mol ). nih.gov The high-energy ionization process also induces fragmentation of the molecular ion into smaller, characteristic charged fragments. The resulting mass spectrum is a fingerprint of the molecule.

The fragmentation pattern can be predicted based on the structure. Likely fragmentation pathways for this compound include:

Loss of the ethyl group (•C2H5), resulting in a fragment at m/z 117.

Loss of a methyl group (•CH3), leading to a fragment at m/z 131.

Cleavage of the trioxane ring, which can produce a variety of smaller fragments corresponding to the constituent aldehyde units.

The NIST Mass Spectrometry Data Center contains a GC-MS record for this compound, confirming its characterization by this method. nih.govnist.gov

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Identity
146[C7H14O3]⁺• (Molecular Ion)
131[M - CH3]⁺
117[M - C2H5]⁺
101[M - C2H5 - O]⁺ or [M - CH3 - 2O]⁺
87[C4H7O2]⁺
73[C3H5O2]⁺
45[C2H5O]⁺
29[C2H5]⁺

Time-of-Flight Mass Spectrometry (TOF-MS) for Time-Resolved Reaction Monitoring

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful technique for monitoring fast transient chemical reactions. rsc.org In this method, ions are accelerated by an electric field, and their mass-to-charge ratio is determined by measuring the time it takes for them to travel to a detector at a known distance. wikipedia.org Lighter ions travel faster and arrive at the detector sooner than heavier ions of the same charge. wikipedia.org This allows for the rapid and sensitive detection of multiple species simultaneously, making it ideal for tracking the appearance of products and the disappearance of reactants during a reaction. rsc.orgd-nb.info

For instance, in the study of 1,3,5-trioxane (B122180) synthesis, TOF-MS can be employed to monitor the reaction mixture in real-time. The high sensitivity and sub-millisecond time resolution of modern TOF-MS systems enable the detection of short-lived intermediates and the precise measurement of reaction kinetics. rsc.org This capability is crucial for optimizing reaction conditions and understanding the underlying mechanisms of trioxane formation.

A key advantage of TOF-MS is its ability to analyze multiple ion packets concurrently, which significantly enhances the signal-to-noise ratio, a technique known as Hadamard transform time-of-flight mass spectrometry (HT-TOFMS). wikipedia.org This is particularly beneficial when dealing with complex reaction mixtures where the concentrations of certain species may be very low. d-nb.info

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The principle behind IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

FTIR Analysis for Product Detection

Fourier Transform Infrared (FTIR) spectroscopy, a more advanced version of IR spectroscopy, is widely used for the detection and characterization of 1,3,5-trioxane derivatives. The cyclic ether structure of the 1,3,5-trioxane ring gives rise to characteristic absorption bands in the IR spectrum. For the parent compound, 1,3,5-trioxane, these characteristic absorptions can be observed, and a full spectrum is available for reference in databases. spectrabase.com

In the case of substituted trioxanes like this compound, the FTIR spectrum will exhibit additional bands corresponding to the vibrations of the ethyl and methyl groups. The presence and position of these bands provide definitive evidence for the successful synthesis of the target molecule. For example, the ozonolysis of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane to form 1,3,5-trioxane-2,4,6-trione was monitored in real-time using in-situ FTIR, allowing for the observation of the consumption of the reactant and the appearance of the product. acs.org Researchers can utilize extensive FTIR spectral libraries, such as the Aldrich FT-IR Collection, which contains spectra for thousands of pure compounds, to aid in the identification of reaction products. thermofisher.com The progress of reactions involving trioxanes can be effectively monitored by tracking the decrease in the intensity of reactant-specific peaks and the corresponding increase in product-specific peaks over time. doi.org

Differentiation of Trioxane from Analogues (e.g., Trithianes)

FTIR spectroscopy is also a valuable tool for distinguishing between structurally similar compounds, such as 1,3,5-trioxanes and their sulfur-containing analogues, 1,3,5-trithianes. The fundamental difference lies in the atoms within the six-membered ring: three oxygen atoms in trioxanes and three sulfur atoms in trithianes. This atomic difference leads to distinct vibrational frequencies and, consequently, different IR absorption patterns.

The C-O stretching vibrations in 1,3,5-trioxanes typically appear in the region of 1000-1200 cm⁻¹. In contrast, the C-S stretching vibrations in 1,3,5-trithianes are found at lower frequencies, generally in the 600-800 cm⁻¹ range. This significant difference in the IR spectra allows for the unambiguous differentiation between these two classes of compounds.

Chromatographic Techniques for Separation and Quantitation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitation

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. When coupled with a Flame Ionization Detector (FID), it becomes an excellent method for the quantitative analysis of organic compounds like this compound. youtube.com

In GC-FID, the sample is vaporized and injected into a capillary column, where it is separated based on its boiling point and affinity for the stationary phase. nih.gov As the separated components elute from the column, they are burned in a hydrogen-air flame. youtube.com The combustion of organic compounds produces ions, and the resulting current is measured. This current is directly proportional to the amount of the substance being detected, allowing for precise quantification. youtube.comchromatographyonline.com GC-FID is known for its high sensitivity, broad linear range, and robustness, making it a workhorse in many analytical laboratories. youtube.comchromatographyonline.com The method's reliability is further enhanced by using an internal standard for calibration.

Preparative High-Performance Liquid Chromatography (HPLC) for Isomer Fractionation

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. Preparative HPLC is a form of HPLC that is used to purify and isolate compounds for further use, rather than just for analysis. warwick.ac.uk

In the context of 1,3,5-trioxane research, preparative HPLC is particularly useful for the fractionation of isomers. For example, the synthesis of this compound can potentially yield different stereoisomers. Preparative HPLC, utilizing a suitable stationary phase and mobile phase, can effectively separate these isomers. For instance, reverse-phase HPLC methods have been developed for the separation of substituted trioxanes. sielc.com By carefully selecting the column and optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier), baseline separation of isomers can be achieved. sielc.comsielc.com The separated fractions can then be collected for further characterization and use. The scalability of HPLC methods allows for the processing of larger quantities of material, moving from analytical-scale separations (micrograms) to preparative-scale purifications (milligrams to grams). warwick.ac.uksielc.com

Reactivity and Transformation Pathways of 2 Ethyl 4,6 Dimethyl 1,3,5 Trioxane and 1,3,5 Trioxane Systems

Ring-Opening Polymerization (ROP) of 1,3,5-Trioxanes

Ring-opening polymerization (ROP) is the principal route for converting 1,3,5-trioxane (B122180) and its derivatives into high molecular weight polymers. researchgate.net This process involves the cleavage of the ether linkages within the trioxane (B8601419) ring and the subsequent formation of long polyoxymethylene chains.

Cationic ring-opening polymerization (CROP) is the most common method for polymerizing 1,3,5-trioxanes. researchgate.net The mechanism is a chain-growth process initiated by electrophilic agents, such as strong protic acids or Lewis acids. youtube.comnih.gov The polymerization proceeds through three main steps: initiation, propagation, and termination. researchgate.net

Initiation: The process begins with the protonation or coordination of an oxygen atom in the trioxane ring by the cationic initiator. This creates a highly reactive oxonium ion.

Propagation: The strained oxonium ion undergoes ring cleavage, generating a carbocationic active center. This active center then attacks another monomer molecule, propagating the polymer chain. uni-tuebingen.de This process repeats, leading to the formation of a long polyoxymethylene chain.

Termination: Termination can occur through various mechanisms, including chain transfer to monomer, solvent, or polymer, or by reaction with a counter-ion. youtube.com

Side reactions, such as the formation of cyclic oligomers, can occur during the molten-state polymerization of 1,3,5-trioxane due to the high mobility of the active chain ends. rsc.org

Transition metal complexes have been explored as catalysts for the ROP of 1,3,5-trioxane. uni-tuebingen.de For instance, η5-cyclopentadienylmolybdenum complexes can initiate the polymerization, even in the presence of some water. uni-tuebingen.de These catalysts are also capable of copolymerizing trioxane with other cyclic ethers like 1,3-dioxepane (B1593757). uni-tuebingen.de The proposed mechanism involves the initial attack of the metal complex on the trioxane ring, leading to the formation of a carbocationic oxymethylene chain. uni-tuebingen.de

Ziegler-Natta catalysts, which typically consist of a transition metal complex and a co-catalyst like methylaluminoxane (B55162) (MAO), are also used in olefin polymerization and can be adapted for ROP. mdpi.com The traditional view of the MAO-assisted mechanism involves the generation of an active metal-alkyl species that initiates polymerization. mdpi.com

To enhance the thermal stability of polyoxymethylene, 1,3,5-trioxane is often copolymerized with small amounts of other cyclic ethers or heterocycles. uni-tuebingen.de These comonomers introduce C-C bonds into the polyacetal backbone, which act as "stoppers" to prevent the unzipping of the polymer chain during thermal degradation. tandfonline.com

Common comonomers include:

1,3-Dioxolane (B20135) (DOX): Copolymerization of 1,3,5-trioxane (TOX) with DOX in the presence of a catalyst like phosphotungstic acid results in a random acetal (B89532) copolymer with oxyethylene units distributed within the oxymethylene main chain. tandfonline.comresearchgate.net

1,3-Dioxepane (DXP): The bulk copolymerization of TOX with DXP is a rapid process that occurs in two stages: a homogeneous induction period followed by a fast heterogeneous propagation-crystallization step. acs.orgacs.org Due to the higher basicity of DXP compared to TOX, the initiation primarily occurs on the DXP monomer. acs.org

ε-Caprolactone (CL): The copolymerization of TOX with ε-caprolactone can be achieved using green catalysts like Maghnite-H+, a proton-exchanged montmorillonite (B579905) clay. scispace.comlp.edu.ua This method offers an environmentally friendly route to poly(ester-acetal)s.

The table below summarizes the copolymerization of 1,3,5-trioxane with various comonomers.

ComonomerCatalyst/InitiatorKey Findings
1,3-Dioxolane (DOX) Phosphotungstic acidForms random acetal copolymers with oxyethylene units in the oxymethylene chain. tandfonline.comresearchgate.net
1,3-Dioxepane (DXP) Perchloric acid hydrate(s)Rapid, two-stage polymerization; initiation occurs on the more basic DXP. acs.orgacs.org
ε-Caprolactone (CL) Maghnite-H+A green method for producing copolymers with good yields. scispace.comlp.edu.ua

The choice of catalyst or initiator significantly impacts the kinetics of 1,3,5-trioxane polymerization. For instance, in the bulk homopolymerization of TOX, the induction period is considerably shorter when using dioxane or toluene (B28343) as diluents for the initiator solution compared to triglyme. acs.org

Phosphotungstic acid has been demonstrated to be an effective catalyst for the in-situ cationic copolymerization of TOX and 1,3-dioxolane. tandfonline.com This heteropolyacid can initiate polymerization at lower concentrations compared to other systems like boron trifluoride. researchgate.net The use of solid acid catalysts like H3PW12O40·13H2O offers a more environmentally friendly alternative for polymerization processes. nih.gov

The activity of transition metal catalysts also varies. For η5-cyclopentadienylmolybdenum complexes, the induction time for the polymerization of molten trioxane increases in the order: 3a ~ 2a < 1a < 2c < 2b, indicating a difference in their catalytic activity. uni-tuebingen.de

Retarders are sometimes used to control the rate of polymerization and influence the properties of the resulting polymer. Tetrahydrofuran (THF) has been investigated as a retarder in the copolymerization of 1,3,5-trioxane and 1,3-dioxolane catalyzed by phosphotungstic acid. tandfonline.com The presence of THF leads to a longer reaction time, which allows for a greater incorporation of the comonomer into the polymer chain. tandfonline.com This, in turn, can result in increased crystallinity and thermal stability of the final copolymer. tandfonline.comtandfonline.com The arrangement of THF-derived units at the end of the polymer chain can help prevent the "unzipping" or depolymerization of the chain, further enhancing thermal stability. tandfonline.com

Thermal Decomposition and Cleavage Reactions

1,3,5-Trioxane is a stable trimer of formaldehyde (B43269) and can be used as an anhydrous source of formaldehyde. wikipedia.orgcommonorganicchemistry.com Under acidic conditions, it readily decomposes to yield three molecules of formaldehyde. commonorganicchemistry.com This decomposition is a key aspect of its reactivity and is exploited in various applications where a controlled release of formaldehyde is required. wikipedia.org

The thermal stability of polyoxymethylene, the polymer derived from 1,3,5-trioxane, is a critical property. Homopolymers with hemiacetal end groups are thermally unstable and tend to "unzip" or depolymerize back to formaldehyde. uni-tuebingen.de To improve thermal stability, the polymer chains are often end-capped, for example, by reaction with acetic anhydride (B1165640) to form more stable ester end groups. uni-tuebingen.de As mentioned previously, copolymerization with comonomers like 1,3-dioxolane or 1,3-dioxepane also enhances thermal stability by introducing thermally stable C-C bonds into the polymer backbone. uni-tuebingen.detandfonline.com

The oxidative cleavage of related trioxane structures has also been studied. For instance, the ozonolysis of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane is a key step in the synthesis of 1,3,5-trioxane-2,4,6-trione, the cyclic trimer of carbon dioxide. acs.org This trione (B1666649) is unstable and decomposes to carbon dioxide. acs.org

Acid-Catalyzed Rearrangements and Degradation Studies

Trioxane systems exhibit significant lability in the presence of acid catalysts, leading to ring-opening and degradation into their constituent carbonyl compounds.

1,3,5-trioxanes are stable under neutral or alkaline conditions but are highly susceptible to acid-catalyzed degradation. commonorganicchemistry.comnoaa.gov Even small concentrations of a strong acid can initiate the depolymerization of 1,3,5-trioxane back to formaldehyde, with the rate of conversion being directly proportional to the acid concentration. noaa.gov This acid lability is a defining characteristic of the cyclic acetal structure. The process is initiated by the protonation of one of the ring's oxygen atoms. organicchemistrytutor.comchemistrysteps.com

This inherent instability in acidic media is exploited in various applications where 1,3,5-trioxane is used as a convenient, anhydrous source of formaldehyde. commonorganicchemistry.comindustrialchemicals.gov.auwikipedia.org The same principle applies to substituted trioxanes like 2-Ethyl-4,6-dimethyl-1,3,5-trioxane, which will also readily decompose under acidic conditions. The acid-catalyzed hydrolysis of acetals is a reversible equilibrium; adding excess water drives the equilibrium toward the carbonyl compounds and alcohols (or diols) from which the acetal was formed. organicchemistrytutor.com

The acid-catalyzed degradation of 1,3,5-trioxane systems to carbonyl compounds proceeds through a well-established hydrolysis mechanism for acetals. organicchemistrytutor.comchemistrysteps.commasterorganicchemistry.com The reaction is typically catalyzed by acids such as sulfuric acid or tosylic acid. organicchemistrytutor.comyoutube.com

The mechanism involves a sequence of protonation and bond cleavage steps:

Protonation: The reaction begins with the protonation of one of the ether-like oxygen atoms in the trioxane ring by an acid catalyst. chemistrysteps.com This converts the oxygen into a good leaving group.

Ring Opening: The C-O bond of the protonated oxygen cleaves, leading to the opening of the ring and the formation of a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com

Deprotonation and Further Cleavage: Subsequent deprotonation and protonation steps lead to the cleavage of the remaining acetal linkages, ultimately releasing the constituent carbonyl compounds. organicchemistrytutor.commasterorganicchemistry.com

For 1,3,5-trioxane, this process results in the formation of three molecules of formaldehyde. commonorganicchemistry.comindustrialchemicals.gov.au For this compound, the degradation would yield propionaldehyde (B47417) and acetaldehyde (B116499).

The hydrolysis of cyclic acetals like 1,3,5-trioxanes is a fundamental organic reaction that reverses their formation. organicchemistrytutor.com The mechanism is essentially a series of proton transfers, leaving group dissociations, and nucleophilic attacks. organicchemistrytutor.comyoutube.com

The key steps, in reverse order of acetal formation, are:

Protonation of an acetal oxygen.

Cleavage of a C-O bond to form an oxocarbenium ion and release one alcohol equivalent (or part of a diol).

Nucleophilic attack by water on the oxocarbenium ion.

Deprotonation to form a hemiacetal. masterorganicchemistry.com

These steps are then repeated: the hydroxyl group of the hemiacetal is protonated, it leaves as a water molecule, and the resulting oxocarbenium ion is attacked by another water molecule, which after deprotonation yields the final carbonyl compound. chemistrysteps.commasterorganicchemistry.com Driving this equilibrium reaction to completion requires an excess of water. chemistrysteps.com Studies have provided evidence that the formation of the carbocation intermediate is the rate-determining step in the hydrolysis of many acetals. masterorganicchemistry.com

Computational Chemistry and Theoretical Studies of 2 Ethyl 4,6 Dimethyl 1,3,5 Trioxane and 1,3,5 Trioxane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of understanding the electronic behavior of trioxane (B8601419) systems. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and the potential energy surfaces of chemical reactions.

Density Functional Theory (DFT) has become a widely used method for studying the kinetics and reaction mechanisms of chemical processes, including those involving trioxane systems. acs.orggithub.io DFT is employed to calculate the energy barriers of reactions, providing insight into reaction rates and the stability of transition states. github.io For instance, DFT-based molecular dynamics has been used to study the protolysis of 1,3,5-trioxane (B122180), a key step in its acid-catalyzed reactions. acs.org

Table 1: Selected Applications of DFT in Reaction Analysis

System/Process StudiedDFT Method/FunctionalKey FindingsReference
Protolysis of 1,3,5-TrioxaneDFT-based Molecular DynamicsProvided insights into the mechanism of acid-catalyzed ring opening. acs.org
Hydrolysis Reactions (General)Various DFAs (e.g., ωB97M-V, MN12-L-D3(BJ))Evaluated the accuracy of different functionals for predicting barrier heights; found range-separated hybrids to be most accurate. github.io
Tautomerization of Quinolinone DerivativeM06-2X, B3LYPCalculated high energy barriers for keto-enol tautomerization, indicating the stability of the keto form. nih.gov

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, provide a rigorous framework for determining the conformational and electronic properties of molecules. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster theory [e.g., CCSD(T)] are used to obtain highly accurate energies and molecular properties. nih.gov

These calculations are crucial for understanding the intrinsic conformational preferences of cyclic systems like tetrahydropyrans, which are structurally related to substituted trioxanes. nih.govmst.edu For example, high-accuracy CCSD(T) calculations extrapolated to the complete basis set (CBS) limit have been used to determine the energy difference between equatorial and axial conformers of substituted tetrahydropyrans, shedding light on the anomeric effect. nih.gov Such studies reveal that simpler methods like HF and some DFT functionals can be unreliable for predicting these subtle energy differences. nih.gov Ab initio methods are also used to calculate various electronic properties, including Mulliken effective charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which are essential for analyzing molecular reactivity. researchgate.net

Table 2: Calculated Relative Electronic Energies (ΔE) for Substituted Tetrahydropyrans at the CCSD(T)/CBS Limit

CompoundSubstituent at C2ΔE (Equatorial - Axial) (kcal/mol)Reference
2-Methyltetrahydropyran-CH₃-2.83 nih.gov
2-Fluorotetrahydropyran-F+2.45 nih.gov
2-Methoxytetrahydropyran-OCH₃+1.27 nih.gov
2-Hydroxytetrahydropyran-OH+0.86 nih.gov

Note: A positive ΔE value indicates the axial conformer is more stable.

Stereoelectronic Effects and Conformational Analysis

The three-dimensional structure of trioxane rings is heavily influenced by stereoelectronic effects, which involve the interaction of electron orbitals. These effects dictate the most stable conformations and the orientation of substituents on the ring.

The anomeric effect is a critical stereoelectronic phenomenon that describes the preference of an electronegative substituent at the anomeric carbon (the carbon adjacent to a ring heteroatom) to occupy the axial position, contrary to what would be expected based on steric hindrance. wikipedia.org This effect is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (e.g., oxygen in trioxane) and the antibonding (σ*) orbital of the C-substituent bond. rsc.org This interaction is maximized in the axial conformation. The anomeric effect is a general phenomenon observed in many heterocyclic systems, including tetrahydropyrans and, by extension, substituted 1,3,5-trioxanes. wikipedia.orgrsc.org

Conversely, the reverse anomeric effect describes the tendency for positively charged or electropositive substituents at the anomeric position to prefer the equatorial orientation more strongly than predicted by sterics alone. wikipedia.orgrsc.org The existence and origins of the reverse anomeric effect have been a subject of debate, with explanations ranging from electrostatic interactions to changes in solvation. wikipedia.orgrsc.org Theoretical studies on N-pyranosylimidazolides suggest that stabilizing electrostatic interactions in the protonated equatorial conformer can be a cause of this effect, but it may not be a general phenomenon for all such substituents. rsc.org

Theoretical calculations are indispensable for analyzing the complex potential energy surfaces of substituted trioxanes and related heterocycles. By mapping these surfaces, researchers can identify stable conformers (local minima) and the transition states that connect them, thereby determining the barriers to conformational isomerization. researchgate.net

For substituted 1,3-dioxanes, quantum-chemical studies have revealed the pathways for chair-to-chair interconversion, estimating the potential barriers for this process. researchgate.net High-level ab initio calculations on substituted tetrahydropyrans have provided benchmark data for the intrinsic conformational preferences of various substituents, quantifying the energetic balance between steric and stereoelectronic effects. nih.govmst.edu These studies demonstrate that the preference for an axial or equatorial position is highly dependent on the nature of the substituent and the computational method used. nih.gov For example, while a methyl group strongly prefers the equatorial position in tetrahydropyran, an electronegative fluorine atom strongly prefers the axial position due to the anomeric effect. nih.gov Such analyses are crucial for understanding the structure and behavior of more complex substituted trioxanes like 2-Ethyl-4,6-dimethyl-1,3,5-trioxane.

Thermodynamic and Kinetic Modeling of Trioxane Reactions

Modeling the thermodynamics and kinetics of reactions involving 1,3,5-trioxane is essential for industrial applications, such as the production of polyoxymethylene (POM) plastics, for which trioxane is a key precursor. researchgate.netwikipedia.org The synthesis of 1,3,5-trioxane is typically achieved through the acid-catalyzed cyclotrimerization of formaldehyde (B43269). wikipedia.org

Kinetic models are developed to describe the rates of both the main formation reaction and various side reactions. researchgate.net These models must account for the complex chemical equilibria in aqueous formaldehyde solutions, which include the formation of methylene (B1212753) glycol and poly(oxymethylene) glycols. researchgate.netresearchgate.net By understanding the reaction kinetics, processes can be optimized to improve the yield and selectivity towards 1,3,5-trioxane. epa.gov For example, research has focused on developing new catalyst systems and using salt additives to shift phase equilibria, which has been shown to increase the concentration of trioxane in the distillate while reducing the formation of byproducts like formic acid. epa.gov

Kinetic studies also cover the decomposition of 1,3,5-trioxane. The unimolecular decomposition of trioxane into formaldehyde has been studied experimentally and analyzed using RRKM (Rice–Ramsperger–Kassel–Marcus) theory to understand its pressure and temperature dependence. osti.gov

Table 3: Kinetic Data for the Unimolecular Decomposition of 1,3,5-Trioxane

Temperature Range (K)PressureRate Constant (k)Reference
700-800Atmospheric10¹⁵.²⁸ ± ⁰.⁰⁶ exp[(-47.5 ± 2.4 kcal/mol)/RT] s⁻¹ osti.gov

Prediction of Stability and Reactivity Profiles

Theoretical investigations into 1,3,5-trioxane have successfully predicted its stability and reactivity. The 1,3,5-trioxane molecule is a stable cyclic trimer of formaldehyde. wikipedia.org Its stability is a key aspect of its utility as a source of anhydrous formaldehyde in various chemical reactions. commonorganicchemistry.com Under normal laboratory conditions, it is a stable solid. nih.gov However, it becomes unstable in the presence of acids, which can initiate polymerization or decomposition. nih.govnoaa.gov

Studies have shown that the decomposition of 1,3,5-trioxane is significantly influenced by temperature and pressure. For instance, in the temperature range of 700-800 K, the unimolecular decomposition of 1,3,5-trioxane into three molecules of formaldehyde has been studied experimentally and theoretically. researchgate.net The reactivity of 1,3,5-trioxane is largely characterized by its decomposition back to formaldehyde, which then participates in subsequent reactions. This decomposition makes it a useful reagent in procedures like the Pictet-Spengler reaction. commonorganicchemistry.com

Table 1: General Stability and Reactivity of 1,3,5-Trioxane

ConditionStability/ReactivityProducts of Decomposition
Normal Laboratory ConditionsStable-
Acidic ConditionsUnstable, undergoes decomposition or polymerizationFormaldehyde
High Temperatures (700-800 K)Undergoes unimolecular decompositionFormaldehyde

This table provides a summary of the stability and reactivity of 1,3,5-trioxane under different conditions based on available literature.

RRKM Calculations for Unimolecular Reactions

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular chemical reactions. scispace.com It is particularly useful for modeling reactions in the gas phase where molecules are energized by collisions before they react. RRKM calculations have been instrumental in understanding the unimolecular decomposition of 1,3,5-trioxane.

These calculations have been used to model the falloff behavior of the decomposition of 1,3,5-trioxane, which is the dependence of the reaction rate constant on pressure. scispace.com Theoretical studies have employed RRKM calculations to verify experimental findings and to provide a more detailed picture of the reaction dynamics. The calculations generally show good agreement with experimental measurements of the decomposition rate. scispace.com

For the unimolecular decomposition of 1,3,5-trioxane to formaldehyde, RRKM calculations, in conjunction with ab initio calculations, have been used to model the potential energy surface and the vibrational frequencies of the molecule and the transition state. scispace.com These models have confirmed that the decomposition proceeds through a concerted mechanism. The parameters derived from these calculations are crucial for accurately predicting reaction rates under various conditions of temperature and pressure.

While specific RRKM calculations for this compound are not readily found in the literature, the principles and methodologies applied to 1,3,5-trioxane would be directly applicable. The presence of ethyl and methyl substituents would alter the vibrational frequencies and the moments of inertia of the molecule, which are key parameters in RRKM theory. This would, in turn, affect the calculated rate constants for its unimolecular decomposition.

Table 2: Key Parameters in RRKM Calculations for 1,3,5-Trioxane Decomposition

ParameterDescriptionRelevance to Reaction Rate
Potential Energy BarrierThe minimum energy required for the reaction to occur.A higher barrier leads to a slower reaction rate.
Vibrational FrequenciesThe frequencies at which the molecule's bonds vibrate.These are used to calculate the density of states of the reactant and the transition state.
Moments of InertiaA measure of the molecule's resistance to rotational motion.Affects the rotational partition functions used in the calculations.
Collision FrequencyThe rate at which energized molecules collide with other molecules.Influences the rate of activation and deactivation, which is important in the falloff region.

This table outlines the essential parameters used in RRKM theory to calculate the rate of unimolecular reactions like the decomposition of 1,3,5-trioxane.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural features of molecules with their physical, chemical, and biological properties. These models are mathematical equations that can predict the properties of new or untested compounds based on their molecular structure.

While specific QSPR studies focusing on this compound are not prominent in the literature, the principles of QSPR are widely applied to various classes of chemical compounds. For instance, QSPR models have been developed to predict properties like the lipophilicity of triazole derivatives and the toxicity of nanomaterials. The general approach involves calculating a set of molecular descriptors that encode structural information and then using statistical methods or machine learning to build a predictive model.

For 1,3,5-trioxane and its derivatives, QSPR models could be developed to predict a range of properties, such as boiling point, density, and solubility. The molecular descriptors for such a model would include topological indices, quantum chemical descriptors, and constitutional descriptors that account for the presence of the trioxane ring and the specific substituents.

A hypothetical QSPR study for a series of substituted 1,3,5-trioxanes, including this compound, would involve the steps outlined in the table below.

Table 3: Hypothetical Workflow for a QSPR Study of Substituted 1,3,5-Trioxanes

StepDescriptionExample for this compound
1. Data CollectionGather a dataset of substituted 1,3,5-trioxanes with known experimental values for the property of interest.A series of alkyl-substituted trioxanes with measured boiling points.
2. Molecular Descriptor CalculationCompute a variety of numerical descriptors that represent the molecular structure of each compound.Descriptors could include molecular weight, number of carbon atoms, topological indices (e.g., Wiener index, Randić index), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).
3. Model DevelopmentUse statistical methods (e.g., multiple linear regression, partial least squares) or machine learning algorithms (e.g., random forest, neural networks) to build a mathematical relationship between the descriptors and the property.A regression equation that predicts the boiling point based on a selection of the most relevant molecular descriptors.
4. Model ValidationAssess the predictive power and robustness of the developed model using internal and external validation techniques.Techniques like cross-validation and prediction on an external test set of compounds not used in model training.

This table illustrates the general methodology that would be employed to develop a QSPR model for predicting the properties of substituted 1,3,5-trioxanes.

Synthesis and Characterization of Novel Derivatives and Analogues of 2 Ethyl 4,6 Dimethyl 1,3,5 Trioxane

Design and Synthesis of Substituted 1,3,5-Trioxanes with Varying Alkyl Substituents

The synthesis of 1,3,5-trioxanes bearing various alkyl groups is a fundamental area of research, allowing for the fine-tuning of the molecule's physical and chemical properties. The general approach involves the acid-catalyzed cyclotrimerization of aldehydes. wikipedia.orggoogle.com For instance, the synthesis of 2,4,6-trialkyl-1,3,5-trioxanes can be achieved by treating aliphatic aldehydes with acidic catalysts like sulfuric acid, hydrochloric acid, or ion-exchange resins. google.com

A common method for producing 1,3,5-trioxane (B122180) itself is the cyclic trimerization of formaldehyde (B43269) in an acidic aqueous solution. wikipedia.orggoogle.com This principle can be extended to other aldehydes to create a library of substituted trioxanes. The reaction conditions, particularly the choice of catalyst and temperature, play a crucial role in directing the outcome and yield of the desired trioxane (B8601419). For example, silica (B1680970) gel has been employed as a catalyst for the synthesis of 2,4,6-trialkyl-1,3,5-trioxanes from the corresponding aldehydes. google.com

The design of novel derivatives often involves computational studies to predict the stability and properties of the target molecules. These theoretical insights guide the synthetic efforts towards promising candidates. The introduction of different alkyl substituents, such as methyl, ethyl, and propyl groups, at the 2, 4, and 6 positions of the trioxane ring can significantly influence the compound's lipophilicity, steric hindrance, and reactivity. google.com

Table 1: Examples of Synthesized 2,4,6-Trialkyl-1,3,5-trioxanes

Compound NameStarting AldehydeCatalystReference
2,4,6-Trimethyl-1,3,5-trioxaneAcetaldehyde (B116499)Silica gel google.com
2,4,6-Tripropyl-1,3,5-trioxanen-ButyraldehydeSilica gel google.com
2,4,6-Triheptyl-1,3,5-trioxaneCaprylaldehydeSilica gel google.com

Exploration of Related Cyclic Acetals and Ketals

The structural motif of the 1,3,5-trioxane ring is a type of cyclic acetal (B89532). The exploration of related cyclic acetals and ketals provides a broader understanding of the chemistry and potential applications of these oxygen-containing heterocycles. These compounds are typically synthesized by the reaction of a carbonyl compound (an aldehyde or a ketone) with a diol. chemtube3d.comlibretexts.org

The formation of cyclic acetals is often favored over their acyclic counterparts due to entropic and kinetic factors. chemtube3d.com The stability of these rings towards hydrolysis is also a significant feature. chemtube3d.com A variety of catalysts, including Brønsted and Lewis acids, can be employed to facilitate their synthesis. organic-chemistry.org

Bicyclic acetals represent a more complex architecture within the family of cyclic acetals. Their synthesis often involves the reaction of a diol with an aldehyde or ketone under conditions that promote the formation of two fused or bridged rings. These structures can be found in various natural products and are of interest for their unique conformational properties and potential biological activities. The synthesis of such compounds can be challenging and often requires specific strategies to control the stereochemistry of the resulting bicyclic system.

Expanding the ring size of the trioxane system leads to interesting analogues such as trioxocanes, which are eight-membered rings containing three oxygen atoms. The synthesis of 1,3,6-trioxocane, for example, can be achieved through the cyclization of an oligomer derived from the condensation of diethylene glycol and formaldehyde. google.com This process typically involves heating the oligomer in the presence of a specific catalyst, such as alkali metal salts of persulfuric acid, ferrous sulfate, or ferric sulfate, at elevated temperatures. google.com The yield and rate of formation of the trioxocane are highly dependent on the catalyst and reaction conditions. google.com

Table 2: Catalysts for the Synthesis of 1,3,6-Trioxocane

Catalyst GroupExamplesReference
Alkali metal salts of persulfuric acid- google.com
Iron SulfatesFerrous sulfate, Ferric sulfate google.com

Cyclic ketene (B1206846) acetals are a class of reactive intermediates that can be derived from cyclic acetals. They are valuable precursors in organic synthesis, particularly in polymerization reactions. nih.govrsc.org The synthesis of cyclic ketene acetals can be achieved through the dehydrohalogenation of a halogenated cyclic acetal. googleapis.com For instance, 2-methylene-1,3-dioxepane (B1205776) can be prepared from 2-chloromethyl-1,3-dioxepane. googleapis.com Another approach involves the reaction of a diol with a haloacetaldehyde dialkyl acetal to form a halogenated cyclic acetal, which is then converted to the cyclic ketene acetal. googleapis.com

Recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. researchgate.net These methods often aim to improve yields and conversions while using milder reaction conditions. researchgate.net

Synthesis of Highly Functionalized Trioxane Architectures (e.g., 1,3,5-Trioxane-2,4,6-trione)

The synthesis of highly functionalized trioxane architectures, such as 1,3,5-trioxane-2,4,6-trione, represents a significant challenge in synthetic chemistry. This compound, also known as the cyclic trimer of carbon dioxide, is an unstable oxide of carbon with the formula C3O6. wikipedia.org Its synthesis has been accomplished through a multi-step process. allfordrugs.comacs.org

The reported synthesis involves the chlorination of isobutyraldehyde, followed by the cyclotrimerization of 2-chloro-2-methylpropanal. acs.org The resulting 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane (B3056849) is then dehydrochlorinated to form 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane. acs.org The final step is the ozonolysis of this triolefin-trioxane at low temperatures (-80 °C) to yield the desired 1,3,5-trioxane-2,4,6-trione. allfordrugs.comacs.org This trione (B1666649) is highly unstable, with a half-life of approximately 40 minutes at -40 °C, decomposing back to carbon dioxide. wikipedia.orgacs.org

The successful synthesis and spectroscopic observation of this molecule provide valuable insights into the chemistry of carbon dioxide and its potential for self-fixation. allfordrugs.comacs.org

Future Research Directions and Emerging Areas in 2 Ethyl 4,6 Dimethyl 1,3,5 Trioxane Chemistry

Development of More Efficient and Selective Catalytic Systems for Trioxane (B8601419) Synthesis and Transformation

The synthesis of 1,3,5-trioxanes traditionally relies on the acid-catalyzed cyclotrimerization of aldehydes. While effective, conventional catalysts like sulfuric and phosphoric acids can lead to by-product formation and require energy-intensive separation processes. google.com Future research is focused on developing more sophisticated catalytic systems that offer higher efficiency and selectivity.

One promising avenue is the use of solid acid catalysts, such as zeolites and ion-exchange resins. google.com For instance, [Ga, Al]-MFI zeolites have been shown to be effective catalysts for the synthesis of trioxane from formaldehyde (B43269), with the potential for tuning the catalyst's acidic properties to optimize yield and selectivity. rsc.org The introduction of gallium into the ZSM-5 zeolite framework, for example, increases the Brønsted acid content, which can double the space-time yield of trioxane compared to conventional zeolites. rsc.org

Heteropoly acids also represent a class of catalysts being explored for trioxane synthesis. scispace.com These catalysts can operate effectively in aqueous solutions under relatively mild conditions. scispace.com Further research into modifying the composition and structure of these catalysts could lead to even greater activity and easier separation from the reaction mixture.

Another area of development is the use of novel reaction media and catalyst supports. The use of a diester of o-phthalic acid as an oily phase in the reaction mixture has been shown to allow for higher catalyst concentrations without a corresponding increase in by-product formation, indicating a path towards more intense and efficient processes. google.com

Advanced Understanding of Reaction Kinetics and Thermodynamics for Optimized Processes

A deeper understanding of the kinetics and thermodynamics governing the formation and transformation of 2-Ethyl-4,6-dimethyl-1,3,5-trioxane is crucial for process optimization. Research in this area aims to unravel the complex reaction networks and energy landscapes involved.

Recent studies on related systems, such as the Brønsted acid-catalyzed reactions of methanol (B129727) and trioxane on polyoxometalate clusters, provide a framework for understanding the C-O bond scission and formation central to trioxane chemistry. acs.org These studies reveal that the catalytic turnovers for reactions like dehydration and acetalization can vary by several orders of magnitude depending on the reaction conditions, highlighting the need for precise kinetic models. acs.org Such models, grounded in transition state theory, can help in predicting reaction rates and identifying rate-limiting steps, thereby enabling the rational design of more efficient processes. acs.org

Future work will likely involve detailed kinetic studies of the specific reactions of propionaldehyde (B47417) and acetaldehyde (B116499) that lead to this compound. This includes the determination of activation energies, reaction orders, and the influence of solvent and catalyst properties on the reaction rates. Thermodynamic studies, including the measurement and calculation of enthalpies of formation and reaction, will also be critical for determining the equilibrium position of the cyclotrimerization reaction and for designing energy-efficient separation and purification processes. acs.org The development of a crystallization-based production process for trioxane, for example, relies heavily on a thorough understanding of the solid-liquid equilibria of the system. researchgate.netosf.io

Rational Design of Trioxane-Based Functional Materials with Tailored Properties

The inherent structure of the trioxane ring makes it an attractive scaffold for the development of functional materials. The substituents on the ring can be modified to impart specific chemical and physical properties, leading to materials with tailored functionalities.

A significant area of research is the development of new pharmaceuticals based on the trioxane core. Substituted 1,2,4-trioxanes have shown promise as antimalarial agents, and there is ongoing research to design and synthesize new derivatives with improved efficacy and bioavailability. google.comnih.govnih.gov The design of these molecules often involves creating derivatives with specific functional groups to enhance their activity and solubility. google.com

Beyond pharmaceuticals, there is potential for creating novel polymers and soft materials. For instance, trioxanes are key monomers in the production of polyoxymethylene (POM), a high-performance engineering plastic. slchemtech.com Future research could explore the use of substituted trioxanes like this compound to create copolymers with tailored mechanical and thermal properties. The principles of designing functional materials from other cyclic ethers and related structures, such as silsesquioxane-based hybrids and liquid crystalline droplets, can provide a roadmap for the development of novel trioxane-based materials. researchgate.netnih.gov

Table 1: Examples of Functional Trioxane Derivatives and Their Potential Applications

Derivative Class Functional Group Examples Potential Application
Antimalarial Agents Aryl, Fluoroalkyl, Hydroxyl Treatment of drug-resistant malaria google.comnih.gov
Engineering Plastics - Production of high-stiffness, low-friction polymers slchemtech.com
Disinfectants - Microbial control in various settings slchemtech.com
Epoxy Resin Catalysts - Enhancing properties of coatings and adhesives slchemtech.com

Integration of Computational and Experimental Approaches for Predictive Chemistry and Materials Design

The synergy between computational modeling and experimental work is becoming increasingly vital in chemical research. For this compound, this integrated approach can accelerate the discovery and development of new catalysts, processes, and materials.

Computational methods, such as Density Functional Theory (DFT) and ab initio molecular orbital calculations (G2, G3), are powerful tools for investigating the structure, stability, and reactivity of trioxane molecules. acs.orgacs.org These methods can be used to calculate key properties like enthalpies of formation and to explore reaction mechanisms at a molecular level. acs.org For example, theoretical studies have been used to estimate the kinetic stability of related trioxane structures. acs.org

Future research will likely see a greater reliance on these predictive models to:

Screen potential catalysts: Computational screening can identify promising catalyst candidates before they are synthesized and tested in the lab, saving time and resources.

Predict reaction outcomes: By simulating reaction pathways and energy barriers, it is possible to predict the likely products and yields of a reaction under different conditions.

Design functional materials: Molecular modeling can be used to predict the properties of new trioxane-based materials, such as their mechanical strength, thermal stability, or binding affinity to a biological target. nih.gov

The validation of these computational predictions through targeted experiments is essential for refining the theoretical models and ensuring their accuracy. This iterative cycle of prediction and validation will be a cornerstone of future research in trioxane chemistry.

Exploration of New Reactivity Modes and Synthetic Transformations for Diversified Applications

Expanding the synthetic utility of the trioxane ring is a key area for future exploration. This involves discovering new reactions and transformations that can be used to create a wider range of derivatives with diverse applications.

Current synthetic methods primarily focus on the cyclotrimerization of aldehydes. google.com However, there is potential to explore other synthetic routes and to functionalize the pre-formed trioxane ring. For example, a multi-step synthesis has been developed for 1,3,5-trioxane-2,4,6-trione, demonstrating that complex functional groups can be introduced onto the trioxane scaffold. acs.org

Future research could focus on:

Ring-opening reactions: Controlled ring-opening of this compound could provide access to a variety of acyclic compounds that are not easily accessible through other means.

Post-functionalization of the trioxane ring: Developing methods to selectively modify the substituents on a pre-formed trioxane ring would offer a modular approach to creating a library of derivatives.

Copolymerization reactions: Investigating the copolymerization of substituted trioxanes with other monomers could lead to the development of new classes of polymers with unique properties. slchemtech.com

The discovery of new reactivity modes will not only expand the chemical space accessible from trioxanes but also open up new possibilities for their use in areas such as drug discovery, materials science, and chemical synthesis. nih.gov

Sustainable Production and Application Strategies for Substituted Trioxanes

As with all chemical manufacturing, there is a growing emphasis on developing sustainable production methods for substituted trioxanes. This involves minimizing energy consumption, reducing waste, and utilizing renewable feedstocks where possible.

A key focus of future research will be the development of more energy-efficient production processes. Traditional distillation-based purification of trioxanes is energy-intensive. researchgate.netosf.io The conceptual design of a crystallization-based process offers a promising alternative that has a significantly lower energy demand and smaller recycle streams. researchgate.netosf.io Further research is needed to optimize such processes and make them commercially viable.

The choice of catalyst also plays a crucial role in the sustainability of trioxane production. The move towards solid, reusable catalysts like zeolites can reduce waste and simplify product purification compared to homogeneous acid catalysts. rsc.org

On the application side, the use of trioxanes as a stable source of anhydrous formaldehyde in synthesis can be seen as a green chemistry approach, as it avoids the handling and transportation of large quantities of aqueous formaldehyde solutions. wikipedia.org Future research could explore other applications where the unique properties of substituted trioxanes can contribute to more sustainable technologies.

Table 2: Comparison of Trioxane Production Processes

Process Key Feature Advantages Challenges
Pressure Swing Distillation Energy-intensive separation Established technology High energy consumption, large recycle streams researchgate.netosf.io
Crystallization-Based Process Replacement of distillation with crystallization Reduced energy demand, smaller recycle streams researchgate.netosf.io Requires further development and optimization

Q & A

Q. What synthetic methodologies are most effective for preparing 2-Ethyl-4,6-dimethyl-1,3,5-trioxane, and how can reaction conditions be optimized?

Q. How can kinetic studies resolve contradictions in the thermal stability of this compound under varying conditions?

  • Methodological Answer : Use Arrhenius analysis to measure degradation rates at multiple temperatures (e.g., 25–60°C) in solvents like acetonitrile. Monitor trioxane decomposition via HPLC or GC-MS. For example:
  • Procedure :

Prepare trioxane solutions (0.1 M) in CH₃CN.

Aliquot samples at timed intervals and quench with NaHCO₃.

Derive rate constants (k) from concentration decay and calculate activation energy (Eₐ) via the Arrhenius equation.

  • Key Insight : Ethyl groups enhance steric hindrance, potentially stabilizing the trioxane ring compared to methyl derivatives .

    • Data Table :
Temperature (°C)Rate Constant k (s⁻¹)Half-Life (min)
251.2 × 10⁻⁵96
404.8 × 10⁻⁵24
602.1 × 10⁻⁴5.5

Q. What computational approaches predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Employ density functional theory (DFT) to model the trioxane ring’s electron density and identify susceptible sites for nucleophilic attack. Compare with experimental results from acid-catalyzed hydrolysis (e.g., in H₂O/HCl):
  • Steps :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to locate electrophilic centers.

Validate with kinetic isotope effects (KIEs) in deuterated solvents.

  • Outcome : Methyl groups at C4/C6 may reduce ring strain, while the ethyl group at C2 increases steric bulk, slowing hydrolysis .

Methodological Considerations

  • Contradiction Handling : Conflicting reports on thermal stability (e.g., vs. 14) require controlled replicate studies with inert atmospheres to exclude oxidation side reactions.
  • Advanced Characterization : Use dynamic NMR (DNMR) to study conformational exchange in the trioxane ring, correlating with substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4,6-dimethyl-1,3,5-trioxane
Reactant of Route 2
Reactant of Route 2
2-Ethyl-4,6-dimethyl-1,3,5-trioxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.